7-Chlorolincomycin hydrochloride originates from lincomycin, which is produced by the actinobacterium Streptomyces lincolnensis. The modification that leads to 7-chlorolincomycin involves the introduction of a chlorine atom at the C-7 position of the lincomycin structure, creating a more potent antibiotic with improved activity against certain bacterial strains .
The synthesis of 7-chlorolincomycin hydrochloride typically involves the chlorination of lincomycin. A common method includes treating lincomycin with thionyl chloride, which facilitates the substitution of the hydroxyl group at the C-7 position with a chlorine atom. This reaction can be performed under controlled conditions to optimize yield and purity:
The reaction scheme can be summarized as follows:
The molecular formula for 7-chlorolincomycin hydrochloride is with a molar mass of approximately 424.98 g/mol. Its structure includes:
The three-dimensional conformation allows for effective binding to bacterial ribosomes, which is critical for its mechanism of action .
7-Chlorolincomycin hydrochloride undergoes various chemical reactions typical for lincosamide antibiotics:
The primary mechanism through which 7-chlorolincomycin hydrochloride exerts its antibacterial effects is by inhibiting bacterial protein synthesis. It binds specifically to the 50S subunit of bacterial ribosomes, interfering with ribosomal translocation during protein synthesis. This action is similar to that of macrolides and involves:
Some key physical and chemical properties of 7-chlorolincomycin hydrochloride include:
7-Chlorolincomycin hydrochloride has several important applications in medicine:
Lincomycin (U-10149) was first isolated in 1962 from Streptomyces lincolnensis strain 78-11, found in a soil sample near Lincoln, Nebraska. The antibiotic demonstrated selective activity against Gram-positive bacteria, including penicillin-resistant staphylococci, through inhibition of protein synthesis at the bacterial 50S ribosomal subunit. Structural elucidation revealed a unique hybrid architecture: methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside (lincosamine) linked via an amide bond to trans-N-methyl-4-propyl-L-proline (propylhygric acid). This marked the first naturally occurring antibiotic containing a sulfur-bearing sugar moiety [1] [6].
The lincosamine core features four chiral centers with erythro configuration at C-6/C-8 and D-galacto orientation. X-ray crystallography confirmed the α-anomeric configuration of the thioglycoside bond, critical for ribosomal binding. Early structure-activity relationship (SAR) studies indicated that modifications to the sugar moiety significantly impacted antimicrobial potency, setting the stage for targeted chemical derivatization [1] [9].
Table 1: Structural Characteristics of Lincomycin and Key Derivatives
Compound | R-group at C-7 | Sugar Configuration | Antibacterial Activity |
---|---|---|---|
Lincomycin | 7(R)-OH | α-D-galacto | Baseline |
Clindamycin | 7(S)-Cl | Modified α-L-three | 2-10x > Lincomycin |
7(S)-Chlorolincomycin | 7(S)-Cl | α-D-galacto | Comparable to Clindamycin |
7(R)-Chlorolincomycin | 7(R)-Cl | α-D-galacto | Substantially reduced |
The discovery of 7-chlorolincomycin emerged from systematic SAR investigations into lincomycin’s C-7 position. Researchers at The Upjohn Company hypothesized that replacing the 7(R)-hydroxyl group with halogens could enhance lipophilicity, membrane permeability, and ribosomal binding affinity. Initial syntheses involved treating lincomycin with halogenating agents under controlled conditions:
Crucially, stereochemistry dictated bioactivity: 7(S)-chloro substitution preserved the optimal spatial orientation for ribosomal interaction, while 7(R)-isomers showed markedly reduced potency. X-ray analysis confirmed that 7(S)-chlorolincomycin maintained the α-D-galacto configuration identical to lincomycin, unlike clindamycin’s inverted α-L-three configuration. This distinction validated that halogenation alone—without sugar epimerization—could enhance antibacterial effects [1] [3] [6].
Synthetic Pathway for 7-Chlorolincomycin
Lincomycin + Triphenylphosphine/CH₃CN or SOCl₂/DMF → 7-O-Methanesulfonyl intermediate → Nucleophilic displacement with Cl⁻ → 7(S)-Chlorolincomycin (inversion at C-7)
Preclinical studies demonstrated 7-chlorolincomycin’s superior in vitro activity compared to lincomycin:
Human pharmacokinetic trials with 150 mg oral doses achieved peak serum concentrations of ~2 µg/mL within 1–2 hours, irrespective of fasting status. These levels exceeded the MIC₉₀ for most respiratory pathogens. Comparative studies confirmed that 7-chlorolincomycin’s efficacy matched clindamycin against erythromycin-susceptible strains, though neither overcame erm-mediated macrolide-lincosamide resistance [2] [3] [7].
Table 2: Early Comparative Efficacy Data (MIC₉₀, µg/mL)
Organism | Lincomycin | 7-Chlorolincomycin | Clindamycin |
---|---|---|---|
Staphylococcus aureus | 3.2 | 0.4 | 0.2 |
Streptococcus pneumoniae | 0.8 | 0.1 | 0.1 |
Streptococcus pyogenes | 0.4 | 0.05 | 0.05 |
Haemophilus influenzae | >128 | 16–32 | 8–16 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1